molecular formula C11H16O7 B3121055 (2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate CAS No. 27821-07-4

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B3121055
CAS No.: 27821-07-4
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-LILFMRJWSA-N
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Description

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with the molecular formula C11H16O7. . This compound is characterized by its tetrahydrofuran ring structure, which is substituted with three acetate groups and a methyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of 5-deoxy-D-ribose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.

    Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields alcohols, oxidation produces carboxylic acids, and reduction results in alcohols or alkanes.

Scientific Research Applications

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[(2R,3S,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-LILFMRJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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